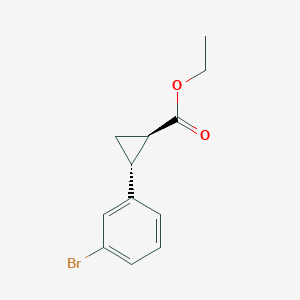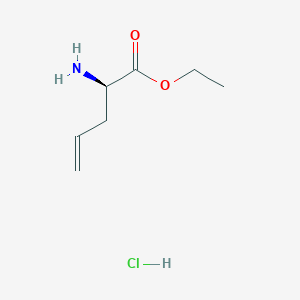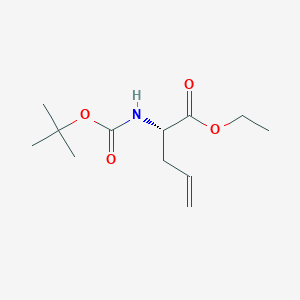
2,6-Bis(trifluoromethyl)cyclohexanone
Descripción general
Descripción
2,6-Bis(trifluoromethyl)cyclohexanone is a useful research compound. Its molecular formula is C8H8F6O and its molecular weight is 234.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity and Pharmaceutical Applications :
- A derivative, 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone 1, has shown promising antimicrobial activity, making it a candidate for pharmaceutical applications (Barakat et al., 2015).
- Another study highlighted the potential of bis benzylidene cyclohexanone derivatives as α-glucosidase inhibitors and antileishmanial agents, suggesting further development in pharmaceuticals (Lotfy et al., 2017).
Polymer and Resin Applications :
- Unsaturated heat-curable polyamides and polyimides derived from 2,6-bis(3-aminobenzylidene)cyclohexanone have shown promising properties for applications like thermosetting resins and thermosetting polymers (Mikroyannidis, 1992).
- Cyano-substituted polyesters, polyurethanes, and epoxy resins derived from 2,6-bis(4-hydroxybenzylidene)-1-dicyanomethylene-cyclohexane exhibit improved solubility and thermal stability (Diakoumakos & Mikroyannidis, 1994).
Synthetic Chemistry and Molecular Studies :
- A novel method was developed for synthesizing 2,6-bis(trifluoroacetyl)phenols from cyclohexanones, providing valuable fluorinated building blocks (Sevenard et al., 2008).
- The multistate chemical species of 2,6-Bis(arylidene)cyclohexanones, including their role in generating styrylflavylium and flavylium cations, were explored (Alejo-Armijo et al., 2020).
Materials Science :
- A study on 2,6-bis(2-hydroxybenzilidene)cyclohexanone demonstrated its slow color change under extreme acidic conditions, highlighting its potential in materials science (Moro et al., 2014).
- Cyano-substituted polyamides and polyimides prepared from 2,6-bis(3-aminobenzylidene)-1-dicyanomethylene-cyclohexane showed high stability and anaerobic char yields, beneficial in material applications (Mikroyannidis, 1994).
Propiedades
IUPAC Name |
2,6-bis(trifluoromethyl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F6O/c9-7(10,11)4-2-1-3-5(6(4)15)8(12,13)14/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUASYXJTQXDQFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C(C1)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1,4,10-Trioxa-dispiro[4.2.4.2]tetradecan-9-one](/img/structure/B8184971.png)


![(NE)-N-[2,2,2-trifluoro-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B8184998.png)




